

# 4-Benzoyl-3-nitropyridine molecular structure

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## Compound of Interest

Compound Name: 4-Benzoyl-3-nitropyridine

CAS No.: 164219-72-1

Cat. No.: B062680

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## Technical Guide: 4-Benzoyl-3-nitropyridine

Molecular Scaffold Analysis & Synthetic Utility in Drug Discovery

### Executive Summary

**4-Benzoyl-3-nitropyridine** (IUPAC: (3-nitropyridin-4-yl)(phenyl)methanone) is a highly functionalized pyridine derivative characterized by an electron-deficient core.<sup>[1]</sup> It serves as a "linchpin" intermediate in medicinal chemistry, primarily utilized to access 3-amino-4-benzoylpyridine via nitro-group reduction.<sup>[1]</sup> This amino-ketone motif is the requisite precursor for the Friedländer-type synthesis of 1,6-naphthyridines, pyrido[3,4-b]indoles, and diazanaphthalene derivatives—scaffolds frequently observed in kinase inhibitors, anthelmintics, and microtubule-targeting agents.

### Key Physicochemical Properties

| Property         | Data   | Note   |
|------------------|--|--|
| Formula          | C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> |  |
| MW               | 228.21 g/mol   |  |
| Appearance       | Yellow crystalline solid                                     | Nitro/conjugation induced color                    |
| Electronic State | Highly<br>-deficient   | Pyridine N + Nitro group<br>deplete ring density   |
| Reactivity       | Electrophilic at C-2/C-6;<br>Reducible ( )                   | Prone to nucleophilic aromatic<br>substitution ( ) |

## Structural & Conformational Analysis

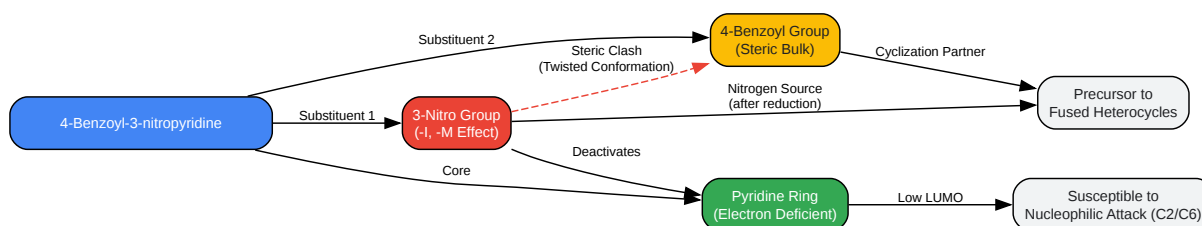
The reactivity of **4-benzoyl-3-nitropyridine** is dictated by the ortho-effect between the nitro group at C-3 and the benzoyl moiety at C-4.<sup>[1]</sup>

## Steric & Electronic Environment<sup>[1]</sup>

- **Torsional Strain:** The steric repulsion between the nitro group's oxygen atoms and the carbonyl/phenyl group prevents the molecule from achieving planarity. The phenyl ring and the pyridine ring are twisted relative to the carbonyl linker to minimize strain.
- **Electronic Deactivation:** The pyridine ring is deactivated by both the endocyclic nitrogen and the electron-withdrawing nitro group ( ).<sup>[1]</sup> This makes the ring highly susceptible to nucleophilic attack (e.g., by hydride or alkoxides) but resistant to electrophilic substitution.
- **Carbonyl Reactivity:** The carbonyl carbon is exceptionally electrophilic due to the electron-withdrawing nature of the adjacent 3-nitropyridine ring.

## Graphviz: Structural Logic & Reactivity Flow

The following diagram illustrates the electronic pressure points and the steric "twist" driving its reactivity.



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Figure 1: Structural logic map highlighting the interplay between the electron-withdrawing nitro group and the steric bulk of the benzoyl moiety.[1]

## Synthetic Pathways

Synthesis of **4-benzoyl-3-nitropyridine** is non-trivial due to the incompatibility of the nitro group with organolithium reagents.[1] Two robust pathways are recommended: the Oxidative Route (from benzyl precursors) and the Acylation Route (via acid chlorides).[1]

## Protocol A: The Oxidative Route (Recommended for Lab Scale)

This route avoids harsh Lewis acids and uses 4-benzyl-3-nitropyridine as the stable precursor.[1]

Precursor Synthesis:

- Nitration: Nitration of 4-benzylpyridine (or its N-oxide) yields 4-benzyl-3-nitropyridine.[1]
- Oxidation: Benzylic oxidation converts the methylene group to a ketone.[1]

Step-by-Step Methodology:

- Reagents: 4-Benzyl-3-nitropyridine (1.0 eq),  
(3.0 eq) or  
(Jones Reagent), Acetone/Water (1:1).[1]
- Reaction: Dissolve substrate in solvent. Add oxidant portion-wise at 0°C to control exotherm.  
[1]
- Reflux: Heat to 60°C for 4 hours. Monitor by TLC (disappearance of benzylic  
).[1]
- Workup: Filter manganese dioxide precipitate through Celite. Extract filtrate with  
Dichloromethane (DCM).[1]
- Purification: Recrystallize from Ethanol/Hexane.

## Protocol B: The Friedel-Crafts Acylation (Scalable)

Direct acylation of benzene using 3-nitroisonicotinoyl chloride.[1]

Step-by-Step Methodology:

- Activation: Convert 3-nitroisonicotinic acid to the acid chloride using Thionyl Chloride (  
) at reflux (2 hrs). Remove excess  
under vacuum.[1]
- Acylation: Suspend the crude acid chloride in dry Benzene (acts as solvent and reagent).[1]
- Catalysis: Add Aluminum Chloride (  
, 1.2 eq) portion-wise at 5°C.
- Completion: Reflux for 3 hours. The pyridine ring is deactivated, but the highly reactive acid  
chloride permits attack on the benzene solvent.
- Quench: Pour onto crushed ice/HCl. Extract with Ethyl Acetate.[1][2]

## Quantitative Comparison of Routes

| Metric            | Oxidative Route (Path A)  | Acylation Route (Path B)<br>[1]   |
|-------------------|---------------------------|-----------------------------------|
| Starting Material | 4-Benzylpyridine          | 3-Nitroisonicotinic acid          |
| Step Count        | 2 (Nitration + Oxidation) | 2 (Chlorination + FC)             |
| Yield             | 65-75%                    | 50-60%                            |
| Safety Profile    | Moderate (Oxidants)       | Low (Thionyl Chloride/ $AlCl_3$ ) |
| Scalability       | High                      | Medium (Waste generation)         |

## Applications in Drug Development

The primary utility of **4-benzoyl-3-nitropyridine** lies in its reduction to 3-amino-4-benzoylpyridine.[1] This intermediate undergoes "molecular origami" to form fused tricyclic systems.[1]

## The Friedländer Condensation Pathway

Reduction of the nitro group yields an amine positioned ortho to the benzoyl ketone. This sets the stage for condensation with ketones, aldehydes, or urea to form 1,6-naphthyridines or pyrido[3,4-d]pyrimidines.

Mechanism:

- Reduction:

or

reduces

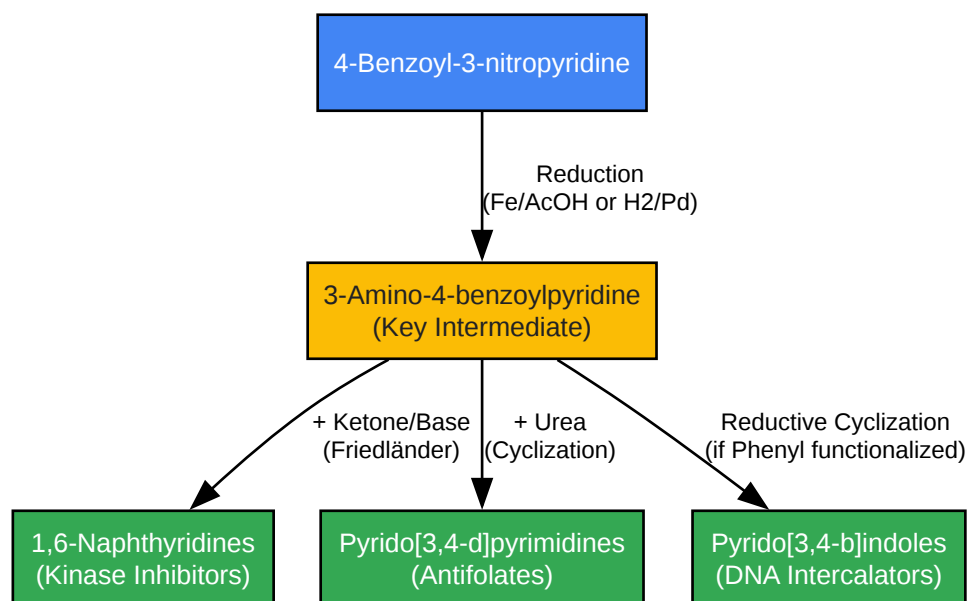
to

[1]

- Condensation: The amine attacks a second carbonyl reagent (e.g., cyclohexanone).[1]

- Cyclization: The internal benzoyl ketone undergoes aldol-type condensation to close the ring.  
[1]

## Graphviz: Synthetic Utility Workflow



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Figure 2: The "Hub and Spoke" utility of the scaffold, linking the nitro-ketone precursor to three distinct classes of bioactive heterocycles.

## References

- Synthesis of 3-Amino-4-nitropyridine Derivatives: BenchChem Technical Protocols. Electrophilic substitution and reduction methodologies for pyridine scaffolds.[1][1]
- Friedländer Synthesis of Naphthyridines:Journal of Organic Chemistry. Classical condensation mechanisms involving o-aminoaryl ketones.[1]
- Crystal Structure of 4-Benzoylpyridine Derivatives:ResearchGate. Structural data on benzoyl-pyridine torsion angles.
- Chemistry of Heterocyclic Compounds:Springer.

- Patent CN1115755A:Method for preparing 3-aminopyridines from 3-nitropyridines.[1]  
Detailed industrial reduction protocols.

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## Sources

- 1. 4-Benzoylpyridine | C<sub>12</sub>H<sub>9</sub>NO | CID 26731 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [[eureka.patsnap.com](https://eureka.patsnap.com)]
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